



# **Application Notes and Protocols: Selecting Resistant Fungal Strains Using Amphotericin A**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Amphotericin A**, and more commonly its structural analog Amphotericin B, are polyene macrolide antibiotics that represent a critical class of antifungal agents. They are often used as a last resort for treating severe systemic fungal infections. The primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores, leakage of intracellular ions, and ultimately, cell death.[1]

The development of resistance to Amphotericin B is a growing concern in clinical settings. Understanding the mechanisms of resistance and developing methods to study resistant strains are crucial for the development of new antifungal therapies and resistance management strategies. The primary mechanism of resistance to Amphotericin B involves alterations in the ergosterol biosynthesis pathway, which reduces the drug's binding target.[2][3] This is most commonly due to mutations in the ERG genes, such as ERG2, ERG3, ERG6, and ERG11, leading to a decrease in ergosterol content or the production of alternative sterols with lower affinity for the drug.[2][4]

These application notes provide detailed protocols for the in vitro selection of fungal strains resistant to **Amphotericin A**/B, methods for determining the level of resistance, and assays to confirm fungal viability.



## **Data Presentation**

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B for susceptible (wild-type) and experimentally selected resistant strains of various fungal species.

| Fungal<br>Species     | Strain Type                                    | Amphotericin<br>B MIC (µg/mL) | Fold Increase<br>in Resistance | Reference    |
|-----------------------|------------------------------------------------|-------------------------------|--------------------------------|--------------|
| Candida albicans      | Wild-Type<br>(SC5314)                          | 0.5 - 1.0                     | -                              |              |
| Candida albicans      | Lab-Evolved<br>Resistant                       | 10 - 20                       | 10-20x                         |              |
| Candida<br>tropicalis | Wild-Type (MYA-<br>3404)                       | 0.5                           | -                              |              |
| Candida<br>tropicalis | Resistant Clinical<br>Isolate (ATCC<br>200956) | >8                            | >16x                           |              |
| Candida krusei        | Wild-Type (Z748)                               | 0.25                          | -                              | <del>-</del> |
| Candida krusei        | Lab-Evolved<br>Resistant<br>(Z748R)            | 32                            | 128x                           | _            |
| Candida auris         | Wild-Type<br>(Cau1901)                         | 1                             | -                              | _            |
| Candida auris         | EV-Induced<br>Resistance                       | >16                           | >16x                           | -            |

## **Experimental Protocols**

# Protocol 1: In Vitro Selection of Amphotericin B Resistant Fungal Strains



This protocol describes a method for generating Amphotericin B-resistant fungal strains by continuous exposure to increasing concentrations of the drug.

### Materials:

- Fungal isolate (e.g., Candida albicans)
- Yeast Peptone Dextrose (YPD) broth and agar plates
- Amphotericin B (stock solution prepared in DMSO)
- Sterile culture tubes and flasks
- Incubator with shaking capabilities (35°C)
- Spectrophotometer
- Sterile normal saline
- 0.5 McFarland standard

### Procedure:

- Initial Culture: Inoculate a single colony of the susceptible fungal strain into YPD liquid medium. Incubate at 35°C with shaking for 24-36 hours until the medium is turbid.
- Inoculum Preparation: Centrifuge the culture at 3000 x g for 2 minutes, wash the pellet twice with sterile normal saline, and resuspend the cells to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
- Stepwise Selection:
  - $\circ$  Add 200  $\mu$ L of the prepared inoculum to 20 mL of YPD broth containing a starting sub-inhibitory concentration of Amphotericin B (e.g., 0.25  $\mu$ g/mL).
  - Incubate at 35°C with shaking for 24-48 hours.



- After incubation, subculture the cells by transferring an aliquot to fresh YPD medium containing the same concentration of Amphotericin B. Repeat this subculturing step five times.
- Increasing Drug Concentration: After five passages at the initial concentration, double the concentration of Amphotericin B in the YPD medium (e.g., to 0.5 μg/mL) and repeat the subculturing process.
- Iterative Process: Continue to double the Amphotericin B concentration after every five successful subcultures until the strain can survive at a significantly higher concentration (e.g., 32 μg/mL).
- Isolation of Resistant Strain: Once the desired level of resistance is achieved, streak the culture onto a YPD agar plate to obtain single colonies.
- Confirmation of Resistance: Pick a single colony and confirm its resistance level by performing a Minimum Inhibitory Concentration (MIC) test as described in Protocol 2.

## Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.

#### Materials:

- Fungal isolate (wild-type and potentially resistant strains)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Amphotericin B stock solution
- Sterile 96-well U-bottom microtiter plates
- Spectrophotometer or microplate reader
- Incubator (35°C)



### Procedure:

- Drug Dilution Series: Prepare a series of twofold dilutions of Amphotericin B in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 μg/mL. Include a drug-free well for a growth control.
- Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL in the wells.
- Inoculation: Add the prepared inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of Amphotericin B that causes a 100% inhibition of visible growth compared to the drug-free control well.

## Protocol 3: Fungal Viability Assessment by Colony Forming Unit (CFU) Assay

This protocol is used to quantify the number of viable fungal cells after exposure to Amphotericin B.

### Materials:

- Fungal cultures (treated and untreated)
- Sterile phosphate-buffered saline (PBS) or normal saline
- YPD agar plates
- Sterile microcentrifuge tubes
- Incubator (30-37°C)

#### Procedure:



- Serial Dilutions: Following treatment with Amphotericin B (e.g., from an MIC or time-kill assay), harvest the fungal cells and wash them with sterile PBS. Resuspend the cells in PBS and prepare a series of 10-fold dilutions.
- Plating: Spread a defined volume (e.g., 100  $\mu$ L) of the appropriate dilutions onto YPD agar plates in triplicate.
- Incubation: Incubate the plates at 30-37°C for 24-48 hours, or until distinct colonies are visible.
- Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
- CFU Calculation: Calculate the number of viable cells per milliliter (CFU/mL) in the original culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

## **Visualizations**

**Experimental Workflow for Selecting Resistant Strains** 





Click to download full resolution via product page

Caption: Workflow for in vitro selection of **Amphotericin A** resistant fungal strains.



## Signaling Pathway of Amphotericin A Resistance

Caption: Mechanism of **Amphotericin A** action and the development of resistance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fitness Trade-offs Restrict the Evolution of Resistance to Amphotericin B PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise emergence of azole, echinocandin and amphotericin B multidrug resistance in vivo in Candida albicans orchestrated by multiple genetic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Selecting Resistant Fungal Strains Using Amphotericin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665486#amphotericin-a-for-selecting-resistant-fungal-strains]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com